molecular formula C7H5ClO2 B13787558 1,3-Benzodioxole,2-chloro-

1,3-Benzodioxole,2-chloro-

Cat. No.: B13787558
M. Wt: 156.56 g/mol
InChI Key: ASGZUCKWTDGRDX-UHFFFAOYSA-N
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Description

1,3-Benzodioxole,2-chloro- is an organic compound that belongs to the class of benzodioxoles It is a derivative of 1,3-benzodioxole, where a chlorine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole,2-chloro- can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of 1,3-benzodioxole,2-chloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole,2-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

1,3-Benzodioxole,2-chloro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, and in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole,2-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without the chlorine substitution.

    1,4-Benzodioxine: A similar compound with a different ring structure.

    Safrole: A naturally occurring compound with a methylenedioxy group.

Uniqueness

1,3-Benzodioxole,2-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

2-chloro-1,3-benzodioxole

InChI

InChI=1S/C7H5ClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7H

InChI Key

ASGZUCKWTDGRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)Cl

Origin of Product

United States

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